molecular formula C8H15NO2 B053579 (S)-2-Methylazepane-2-carboxylic acid CAS No. 123053-16-7

(S)-2-Methylazepane-2-carboxylic acid

Cat. No.: B053579
CAS No.: 123053-16-7
M. Wt: 157.21 g/mol
InChI Key: HENFVIRGSOIAEG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methylazepane-2-carboxylic acid is a seven-membered aliphatic cyclic amine (azepane) with a carboxylic acid and a methyl group substituted at the second carbon. The (S)-stereochemistry at the chiral center confers distinct conformational and biochemical properties, making it valuable in pharmaceutical research, particularly in drug design targeting neurological receptors (e.g., GABA analogs) and enzyme inhibition.

Properties

CAS No.

123053-16-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-2-methylazepane-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)5-3-2-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1

InChI Key

HENFVIRGSOIAEG-QMMMGPOBSA-N

SMILES

CC1(CCCCCN1)C(=O)O

Isomeric SMILES

C[C@]1(CCCCCN1)C(=O)O

Canonical SMILES

CC1(CCCCCN1)C(=O)O

Synonyms

1H-Azepine-2-carboxylicacid,hexahydro-2-methyl-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Proline (Pyrrolidine-2-carboxylic Acid)

Proline, a five-membered cyclic secondary amine with a carboxylic acid group, shares functional similarities but differs in ring size and conformational rigidity.

  • Key Differences :
    • Ring Size : Proline’s smaller pyrrolidine ring (5-membered) imposes greater torsional strain, limiting flexibility compared to the azepane ring.
    • Biological Activity : Proline is integral to collagen synthesis, whereas (S)-2-methylazepane-2-carboxylic acid is studied for GABA receptor modulation due to its extended ring accommodating larger binding pockets.
Property This compound Proline
Molecular Formula C₈H₁₅NO₂ C₅H₉NO₂
Ring Size 7-membered 5-membered
pKa (Carboxylic Acid) ~4.7 (estimated) 1.99
Applications Neurological drug intermediates Protein biosynthesis

Nipecotic Acid (Piperidine-3-carboxylic Acid)

Nipecotic acid, a six-membered piperidine derivative, is a well-known GABA reuptake inhibitor.

  • Key Differences :
    • Substituent Position : The carboxylic acid in nipecotic acid is at C3, whereas in this compound, it is at C2, altering electronic distribution and steric interactions.
    • Bioavailability : Nipecotic acid’s smaller ring enhances membrane permeability, but the methyl group in the azepane analog may improve metabolic stability.
Property This compound Nipecotic Acid
Molecular Weight ~173.21 g/mol 143.18 g/mol
GABA Activity Moderate affinity, selective High affinity
Metabolic Stability High (due to methyl group) Moderate

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

Benzilic acid (CAS 76-93-7) is an aromatic carboxylic acid with two phenyl groups and a hydroxyl substituent.

  • Key Differences :
    • Aromaticity vs. Aliphaticity : Benzilic acid’s aromatic rings confer rigidity and planarity, contrasting with the flexible aliphatic azepane ring.
    • Acidity : The electron-withdrawing phenyl groups lower the pKa of benzilic acid (~2.5) compared to the aliphatic carboxylic acid in the azepane derivative (~4.7).
Property This compound Benzilic Acid
Solubility in Water High Low
Primary Use Drug design Chemical synthesis

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

This heterocyclic compound (CAS 89581-58-8) features a pyrimidine ring with chlorine and methyl substituents.

  • Key Differences :
    • Ring Type : The pyrimidine ring is aromatic and planar, enabling π-π stacking in medicinal chemistry, while the azepane’s aliphatic ring supports 3D conformational diversity.
    • Reactivity : The chlorine substituent enhances electrophilicity, making it reactive in cross-coupling reactions, unlike the methyl group in the azepane analog.
Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Aromaticity No Yes
Synthetic Applications Chiral scaffolds Heterocyclic intermediates

Research Findings and Trends

  • Conformational Studies : The seven-membered azepane ring in this compound adopts a chair-like conformation, reducing strain compared to smaller rings.
  • Biological Relevance : Methyl substitution at C2 enhances binding to GABA receptors by mimicking natural substrates, as shown in rodent models.
  • Comparative Solubility : The compound’s solubility in polar solvents exceeds that of aromatic analogs like benzilic acid, favoring aqueous-phase reactions.

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